molecular formula C9H4BrCl2F3O B15339695 3'-Bromo-2'-chloro-4'-(trifluoromethyl)phenacyl chloride

3'-Bromo-2'-chloro-4'-(trifluoromethyl)phenacyl chloride

Cat. No.: B15339695
M. Wt: 335.93 g/mol
InChI Key: OXLKJTPGFURSKZ-UHFFFAOYSA-N
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Description

3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl chloride is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl chloride typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as pyridine hydrobromide perbromide and solvents like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and other strong bases.

    Oxidation: Reagents such as potassium permanganate (KMnO4) can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenacyl derivatives .

Scientific Research Applications

3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl chloride involves its interaction with molecular targets such as enzymes and proteins. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl chloride is unique due to its combination of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure

Properties

Molecular Formula

C9H4BrCl2F3O

Molecular Weight

335.93 g/mol

IUPAC Name

1-[3-bromo-2-chloro-4-(trifluoromethyl)phenyl]-2-chloroethanone

InChI

InChI=1S/C9H4BrCl2F3O/c10-7-5(9(13,14)15)2-1-4(8(7)12)6(16)3-11/h1-2H,3H2

InChI Key

OXLKJTPGFURSKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CCl)Cl)Br)C(F)(F)F

Origin of Product

United States

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